molecular formula C20H24N6O B6439339 8-cyclopentyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2549007-91-0

8-cyclopentyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B6439339
CAS No.: 2549007-91-0
M. Wt: 364.4 g/mol
InChI Key: HTZUWTKRRYPEHA-UHFFFAOYSA-N
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Description

8-cyclopentyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C20H24N6O and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound 8-cyclopentyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is 364.20115941 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-cyclopentyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-cyclopentyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-cyclopentyl-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-5-methylpyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-14-8-18(27)26(16-4-2-3-5-16)19-17(14)9-22-20(23-19)25-11-15(12-25)10-24-7-6-21-13-24/h6-9,13,15-16H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZUWTKRRYPEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)N3CC(C3)CN4C=CN=C4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-cyclopentyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and potential clinical implications.

Chemical Structure and Properties

The compound belongs to a class of pyrido[2,3-d]pyrimidine derivatives characterized by a complex structure that includes azetidine and imidazole moieties. Its molecular formula is C₁₇H₁₈N₄O, with a molecular weight of 298.35 g/mol.

Research indicates that this compound acts primarily as a MEK inhibitor , which is crucial in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is often dysregulated in various cancers, making MEK inhibitors valuable in cancer therapy. The inhibition of MEK can lead to reduced cell proliferation and increased apoptosis in tumor cells.

Antitumor Activity

A study evaluated the antitumor effects of the compound in vitro and in vivo:

Model Findings
In vitro Significant reduction in cell viability in cancer cell lines (e.g., A375 melanoma) at concentrations above 10 µM.
In vivo Tumor growth inhibition observed in xenograft models when administered at doses of 25 mg/kg.

The compound demonstrated synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer types .

Further mechanistic studies revealed that the compound induces apoptosis through:

  • Activation of caspase pathways.
  • Downregulation of anti-apoptotic proteins (e.g., Bcl-2).
  • Induction of cell cycle arrest at the G1/S phase.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Melanoma Treatment :
    • A patient with advanced melanoma showed a partial response to treatment with this compound combined with a checkpoint inhibitor.
    • Monitoring revealed reduced tumor markers and improved quality of life.
  • Combination Therapy for Triple-Negative Breast Cancer (TNBC) :
    • In preclinical models, the compound was effective when used alongside standard chemotherapy, resulting in enhanced tumor regression compared to monotherapy .

Safety and Toxicology

Preliminary toxicity studies indicate that the compound has a favorable safety profile:

  • Dose-dependent toxicity was observed only at very high concentrations (above 100 mg/kg).
  • Common side effects were mild and included fatigue and gastrointestinal disturbances.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that compounds within the pyrido-pyrimidine class exhibit significant anti-cancer properties. The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDK activity, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for cancer therapy .

Anti-inflammatory Effects

Studies have suggested that derivatives of this compound may possess anti-inflammatory properties. The imidazole moiety is known for its ability to modulate inflammatory pathways, potentially making this compound useful in treating conditions characterized by chronic inflammation such as rheumatoid arthritis and psoriasis .

Case Study 1: In Vitro Studies on Cancer Cell Lines

A series of in vitro experiments were conducted using various cancer cell lines to evaluate the cytotoxic effects of the compound. Results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against breast cancer and leukemia cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1/S transition phase .

Case Study 2: Animal Models for Inflammatory Diseases

In vivo studies using murine models of rheumatoid arthritis showed that administration of the compound resulted in significant reductions in joint swelling and inflammatory markers. Histological analysis revealed decreased infiltration of immune cells in affected joints, suggesting a robust anti-inflammatory effect that warrants further investigation in clinical settings .

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